N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-11(2,3)10(15)13-8-12(16-6-5-14)4-7-17-9-12/h14H,4-9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPQQRKLXRGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CCSC1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The initial step often involves the cyclization of a suitable diene with a sulfur-containing reagent under acidic conditions to form the tetrahydrothiophene ring.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via nucleophilic substitution reactions, where an appropriate ethylene oxide derivative reacts with the tetrahydrothiophene intermediate.
Attachment of the Pivalamide Moiety: The final step involves the amidation reaction, where the intermediate compound reacts with pivaloyl chloride in the presence of a base such as triethylamine to form the desired pivalamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted ethers or esters.
Scientific Research Applications
Chemistry
In organic synthesis, N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological assays.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a valuable building block for creating materials with specific properties.
Mechanism of Action
The mechanism by which N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pivalamide Derivatives
Structural Features and Functional Group Analysis
The following table compares key structural elements of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide with related compounds:
Key Observations :
- The tetrahydrothiophene core in the target compound distinguishes it from phenyl or pyridine-based analogs. Sulfur’s electron-rich nature may enhance nucleophilic reactivity compared to aromatic systems .
- The 2-hydroxyethoxy group introduces hydrophilicity, contrasting with hydrophobic substituents like tert-butyldimethylsilyl (TBS) or acetyl groups in analogs .
- Pivalamide protection is a common feature, providing steric bulk and metabolic stability across all compounds .
Reactivity Comparison :
- The tetrahydrothiophene core may undergo ring-opening reactions or oxidation to sulfones, unlike stable aromatic systems in phenyl/pyridine analogs .
- The hydroxyethoxy group can participate in hydrogen bonding or further functionalization (e.g., glycosylation), whereas TBS-protected groups in pyridine analogs prioritize stability .
Biological Activity
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide is a compound with potential biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its structural formula, which includes a tetrahydrothiophene ring substituted with a hydroxyethoxy group and a pivalamide moiety. This unique structure is believed to contribute to its biological activities.
Research indicates that compounds similar to this compound may exert their effects through various biological pathways:
- Anti-inflammatory Activity : Compounds with similar structures have shown the ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) in activated macrophages .
- Cytotoxic Effects : Some studies have reported that related compounds can induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis pathways .
- Receptor Modulation : There is evidence suggesting that the compound may interact with specific receptors involved in immune modulation, potentially influencing TLR (Toll-like receptor) pathways .
Biological Activity Data
The biological activity of this compound has been assessed through various assays. Below is a summary of findings from relevant studies:
| Study | Assay Type | Concentration | Effect Observed |
|---|---|---|---|
| Study A | MTT Assay | 1–100 µg/mL | Dose-dependent reduction in cell viability |
| Study B | NO Production Assay | 1–100 µg/mL | Significant decrease in LPS-induced NO production |
| Study C | Cytokine Production Assay | 10 µg/mL | Inhibition of TNF-α and IL-6 secretion |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anti-inflammatory Effects : In a model of acute inflammation, treatment with the compound significantly reduced levels of inflammatory markers compared to controls. This suggests its potential as an alternative anti-inflammatory agent.
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound exhibited selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
- Immunomodulatory Effects : Research has shown that the compound can modulate immune responses, particularly by affecting TLR pathways, which are crucial for initiating immune responses.
Q & A
Q. What frameworks guide the design of experiments when conflicting data arise?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
